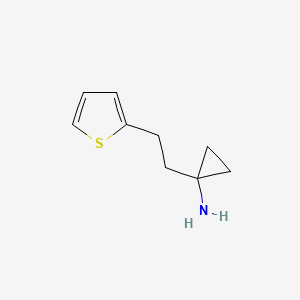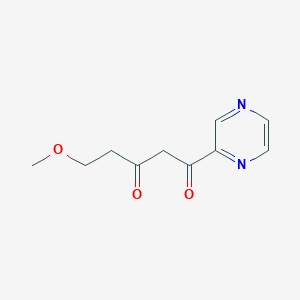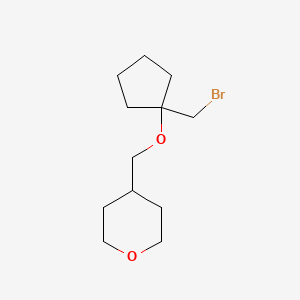
4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran is an organic compound with the molecular formula C11H19BrO2. This compound is characterized by a tetrahydropyran ring substituted with a bromomethyl group and a cyclopentyl group linked via an oxygen atom. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran typically involves the reaction of tetrahydropyran with bromomethylcyclopentane in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Base: Potassium carbonate or sodium hydroxide.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To improve efficiency and yield.
Purification: Using techniques such as distillation or recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Alcohols or ketones.
Reduction: Methyl-substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the tetrahydropyran ring provides stability and structural diversity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)tetrahydropyran: Lacks the cyclopentyl group, making it less complex.
4-(Chloromethyl)tetrahydropyran: Similar structure but with a chlorine atom instead of bromine.
4-(Hydroxymethyl)tetrahydropyran: Contains a hydroxyl group instead of a bromomethyl group.
Uniqueness
4-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran is unique due to the presence of both the bromomethyl and cyclopentyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H21BrO2 |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
4-[[1-(bromomethyl)cyclopentyl]oxymethyl]oxane |
InChI |
InChI=1S/C12H21BrO2/c13-10-12(5-1-2-6-12)15-9-11-3-7-14-8-4-11/h11H,1-10H2 |
Clave InChI |
OUUVAANEWSCPNU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CBr)OCC2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13631586.png)
![[(1s,3s)-3-(Difluoromethyl)-3-methoxycyclobutyl]methanethiol](/img/structure/B13631594.png)

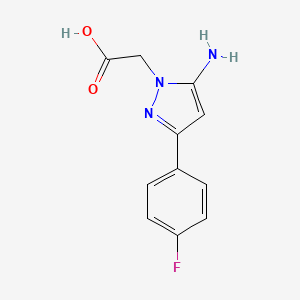
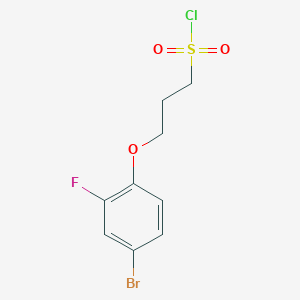
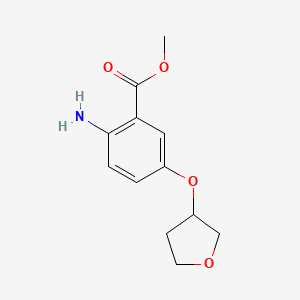
![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)
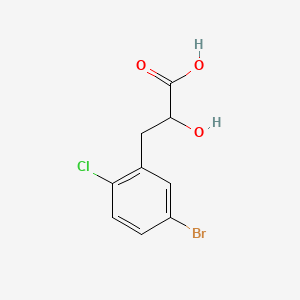
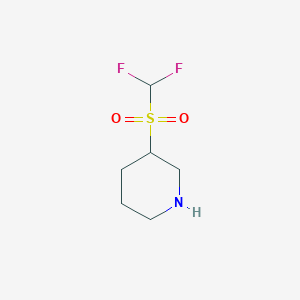
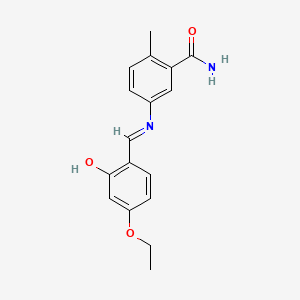

![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
